molecular formula C9H3Cl2F3N4 B3103628 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine CAS No. 1446507-40-9

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine

Cat. No.: B3103628
CAS No.: 1446507-40-9
M. Wt: 295.04 g/mol
InChI Key: GSSCQXYNRDFGAV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,4-dichloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N4/c10-7-16-6(17-8(11)18-7)4-2-1-3-5(15-4)9(12,13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSCQXYNRDFGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701175192
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446507-40-9
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446507-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701175192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 6-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminotriazine derivative, while a Suzuki coupling reaction could produce a biaryl compound .

Scientific Research Applications

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine
  • Molecular Formula : C₉H₃Cl₂F₃N₄
  • Molecular Weight : 295.05 g/mol
  • CAS Registry Number : 1446507-40-9
  • Purity : ≥95% (commercially available)

Structural Features :

  • The compound consists of a 1,3,5-triazine core substituted with two chlorine atoms at positions 2 and 4 and a 6-(trifluoromethyl)pyridin-2-yl group at position 4.

Comparison with Similar Triazine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Differences

Compound Name Substituents (Position 6) Molecular Weight Key Functional Groups
This compound 6-(Trifluoromethyl)pyridin-2-yl 295.05 -Cl, -CF₃, pyridine
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7) 4-Methoxyphenyl 256.09 -Cl, -OCH₃, benzene
Anilazine (2,4-Dichloro-6-(2-chloroanilino)-s-triazine) 2-Chloroanilino 275.54 -Cl, -NH (aniline)
DPPT (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine Piperidine and hydrazinyl-pyridine ~400 (estimated) -N-piperidine, hydrazine
1,3,5-Triazine (unsubstituted) None 81.08 None

Key Observations :

  • Electron Effects: The trifluoromethyl group in the target compound increases electrophilicity compared to methoxyphenyl (electron-donating) or anilino (moderately electron-withdrawing) substituents .
  • Steric Effects : The pyridin-2-yl group introduces planar aromaticity, whereas bulkier groups like piperidine (in DPPT) hinder nucleophilic substitution .

Nucleophilic Substitution :

  • The chlorine atoms in the target compound are highly reactive toward nucleophiles (e.g., amines, alkoxides), enabling derivatization for drug intermediates .
  • Comparatively, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is used to synthesize UV absorbers via alkylation or acid-catalyzed reactions, leveraging the methoxy group’s electron-donating properties .

Catalytic Cross-Coupling :

  • The pyridinyl group in the target compound facilitates Suzuki-Miyaura cross-coupling (e.g., with boronate esters), a feature shared with morpholine-substituted triazines .

Antimicrobial Activity :

  • Anilazine, a chloro-anilino derivative, is a commercial fungicide .

UV Absorption :

  • 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine derivatives are potent UV absorbers (λmax ~340 nm), whereas the target compound’s trifluoromethylpyridinyl group may shift absorption to shorter wavelengths due to increased electron deficiency .

Melting Points :

  • The target compound’s melting point is unreported, but 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine melts at 132–133°C . The trifluoromethyl group’s rigidity may elevate the target’s melting point.

Hazard Classification :

  • No specific hazard data exist for the target compound, but chloro-triazines like atrazine (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) are classified as endocrine disruptors .

Biological Activity

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine (CAS No. 1446507-40-9) is a heterocyclic compound characterized by a triazine ring with dichloro and trifluoromethylpyridinyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is C9H3Cl2F3N4C_9H_3Cl_2F_3N_4, with a molecular weight of 295.05 g/mol. The structural representation can be denoted as:

Smiles FC(F)(F)C1=CC=CC(C2=NC(Cl)=NC(Cl)=N2)=N1\text{Smiles }FC(F)(F)C1=CC=CC(C2=NC(Cl)=NC(Cl)=N2)=N1

Antimicrobial Activity

Research has demonstrated that compounds related to triazines exhibit significant antimicrobial properties. A study highlighted that certain derivatives of 2,4,6-trisubstituted triazines showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.25 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Triazine Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound 3f6.25Staphylococcus aureus
Compound 3g12.5Escherichia coli
Compound 3h10.0Candida albicans
Compound 3i8.0Aspergillus niger

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that triazine derivatives can inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of cellular pathways. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of these compounds, potentially leading to improved therapeutic efficacy .

Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of a series of triazine derivatives on cancer cell lines, reporting significant reductions in cell viability at concentrations similar to those effective against microbial pathogens. The results suggest that these compounds may target similar pathways in both cancerous and microbial cells.

The biological activity of this compound is attributed to its ability to interact with biological molecules such as enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways crucial for tumor growth and survival.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process: (1) cyclization of methyl 6-trifluoromethylpicolinate with biuret under basic conditions (NaOEt/EtOH, reflux) to form a triazinedione intermediate, followed by (2) chlorination using POCl₃ and PCl₅ at 100°C. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and purification via flash chromatography (petroleum ether:EtOAc = 5:1). The second step typically yields ~38%, with purity confirmed by LC-MS (m/z 295.1 [M+H]+) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H-NMR in CDCl₃ resolves pyridinyl proton environments (e.g., δ 8.75 ppm for the pyridine ring) .
  • LC-MS : Electrospray ionization (ESI) confirms molecular weight (observed m/z 295.1 vs. calculated 294.98) .
  • HPLC : Reverse-phase methods (e.g., Newcrom R1 column) separate derivatives using mobile phases like acetonitrile/water gradients .

Q. What are the primary applications of this triazine derivative in academic research?

It serves as a precursor for kinase inhibitors (e.g., TGFβRI inhibitors) via nucleophilic substitution of chlorine atoms with amines or alcohols. Derivatives exhibit bioactivity in ADP-Glo® kinase assays (IC₅₀ values in µM range) . The triazine core also enables polymer synthesis due to its electrophilic reactivity .

Advanced Research Questions

Q. How can researchers address low yields during the chlorination step (POCl₃/PCl₅ reaction)?

Yield limitations (~38%) arise from competing side reactions (e.g., incomplete chlorination or hydrolysis). Strategies include:

  • Catalytic additives : Use of DMF as a Lewis acid catalyst to enhance POCl₃ reactivity.
  • Solvent optimization : Anhydrous conditions and inert atmospheres (N₂/Ar) minimize moisture interference.
  • Temperature control : Gradual heating (e.g., 80°C → 100°C) reduces decomposition .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Impurities like unreacted triazinedione or mono-chlorinated byproducts complicate LC-MS/NMR analysis. Solutions include:

  • High-resolution MS : Differentiate isobaric species via exact mass (e.g., Q-TOF instruments).
  • 2D NMR : 13^{13}C-1^1H HSQC/HMBC correlations resolve overlapping signals in crude mixtures.
  • Preparative HPLC : Isolate impurities for structural elucidation .

Q. How do steric and electronic effects of the trifluoromethylpyridinyl group influence reactivity?

The electron-withdrawing CF₃ group increases electrophilicity at the triazine C-2 and C-4 positions, accelerating nucleophilic substitution. However, steric hindrance from the pyridinyl ring slows reactions with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) predicts activation barriers for rational ligand design .

Q. What contradictions exist between computational predictions and experimental data for derivative bioactivity?

In silico models (e.g., SwissADME) may overestimate solubility or permeability due to inadequate parameterization of fluorine effects. For example, derivatives with logP > 3.5 show reduced cellular uptake despite favorable computed solubility. Experimental validation via kinetic solubility assays (e.g., PBS buffer at pH 7.4) resolves discrepancies .

Q. What strategies improve the pharmacokinetic (PK) profile of triazine-based inhibitors?

  • LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from >3 to 1–2, enhancing aqueous solubility.
  • Metabolic stability : Replace labile chlorine atoms with fluorine or methyl groups to resist CYP450 oxidation.
  • In vivo PK studies : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepReagents/ConditionsYieldPurity (UPLC)
1NaOEt, EtOH, reflux65%88%
2POCl₃, PCl₅, 100°C38%>95%

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueKey DataSignificance
1^1H-NMRδ 8.75 (d, J = 7.6 Hz)Pyridinyl H environment
LC-MSm/z 295.1 [M+H]+Molecular ion confirmation
HPLCtR = 8.2 min (Newcrom R1)Purity assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine

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